molecular formula C4H8F3N B8215971 (2S,3R)-2,3,4-trifluorobutan-1-amine

(2S,3R)-2,3,4-trifluorobutan-1-amine

Cat. No.: B8215971
M. Wt: 127.11 g/mol
InChI Key: IPWUZAMCXFCQHC-DMTCNVIQSA-N
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Description

(2S,3R)-2,3,4-Trifluorobutan-1-amine is a chiral, fluorinated amine building block of high interest in advanced pharmaceutical and agrochemical research. While specific studies on this exact stereoisomer were not identified, its defined stereochemistry and fluorine content suggest significant potential for investigating structure-activity relationships (SAR) in drug discovery. Fluorinated amines are prized for their ability to modulate key physicochemical properties of lead compounds, including metabolic stability, lipophilicity, and membrane permeability, often leading to enhanced pharmacokinetic profiles . This compound serves as a versatile precursor for synthesizing more complex molecules. Researchers can utilize it to develop novel active compounds for various fields, drawing from strategies used with similar trifluoromethylamine derivatives . The stereocenters at the 2- and 3-positions make it a critical chiral scaffold for creating enantiomerically pure compounds, which is essential for developing selective therapeutics and catalysts. This compound is provided as a research-grade chemical. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(2S,3R)-2,3,4-trifluorobutan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8F3N/c5-1-3(6)4(7)2-8/h3-4H,1-2,8H2/t3-,4+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPWUZAMCXFCQHC-DMTCNVIQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(CF)F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]([C@@H](CF)F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8F3N
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.11 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential

The compound has been investigated for its potential as a therapeutic agent. Its structural features suggest that it may enhance biological activity due to the presence of trifluoromethyl groups, which can influence lipophilicity and receptor binding.

Case Study: Lupus Treatment

A notable application is in the treatment of autoimmune diseases such as lupus. Research indicates that derivatives of (2S,3R)-2,3,4-trifluorobutan-1-amine can act as antagonists of Toll-like receptor 7 (TLR7), which plays a crucial role in the pathogenesis of lupus. In vitro studies demonstrated that these compounds can modulate immune responses effectively, leading to reduced levels of pro-inflammatory cytokines .

Catalysis

Chiral Catalysts

This compound serves as a chiral catalyst in asymmetric synthesis. Its application in the ring-opening reactions of epoxides has shown promising enantioselectivity. For instance, studies indicate that using this amine as a catalyst can yield high enantiomeric excesses (ee) in the formation of β-amino alcohols .

Table: Catalytic Performance Comparison

CatalystReaction TypeEnantiomeric Excess (%)
This compoundRing-opening of epoxides80-90
Other chiral aminesRing-opening of epoxides50-70

Materials Science

Polymer Synthesis

The compound has been explored for use in synthesizing fluorinated polymers. The incorporation of trifluoromethyl groups can impart desirable properties such as increased thermal stability and chemical resistance.

Case Study: Fluorinated Polymers

Research has demonstrated that polymers derived from this compound exhibit enhanced mechanical properties compared to non-fluorinated counterparts. These materials are being investigated for applications in coatings and adhesives where durability is critical .

Comparison with Similar Compounds

4,4,4-Trifluorobutan-1-amine (CAS 819-46-5)

Structural Differences :

  • Fluorine Substitution : Fluorines are positioned at the terminal carbon (C4), unlike the 2,3,4-trifluorinated backbone of the target compound.
  • Chirality : Lacks stereochemical complexity, as fluorine substitution is restricted to a single carbon.

Implications :

  • Lipophilicity : The CF₃ group may increase hydrophobicity, but the absence of fluorines at C2 and C3 could alter interactions with biological targets.

(1R,2S)-2-(3,4-Difluorophenyl)cyclopropan-1-amine (CAS 220352-38-5)

Structural Differences :

  • Core Structure : Features a cyclopropane ring fused to a difluorophenyl group, contrasting with the linear butanamine backbone.
  • Fluorination Pattern : Fluorines are on the aromatic ring rather than the aliphatic chain.

Implications :

  • Biological Activity : Aromatic fluorine substitution is common in CNS drugs (e.g., antidepressants), suggesting divergent therapeutic applications compared to aliphatic fluorinated amines.

(2S)-1,1,1-Trifluorobutan-2-amine Hydrochloride (CAS 101054-96-0)

Structural Differences :

  • Fluorine Position : Fluorines are clustered at C1 (trifluoromethyl group), while the amine is at C2.
  • Salt Form : Exists as a hydrochloride salt, enhancing solubility compared to the free base form of the target compound.

Implications :

  • Stereoelectronic Effects : The trifluoromethyl group at C1 may sterically hinder interactions at the amine, reducing binding efficiency in enantioselective reactions .
  • Solubility: The hydrochloride salt improves aqueous solubility, a property that could be advantageous for formulation but may require adjustment in non-polar environments.

Key Comparative Insights

Fluorination Patterns and Bioactivity

  • Multi-Site Fluorination: The 2,3,4-trifluorination in the target compound may offer balanced electronic effects across the carbon chain, optimizing interactions with enzymes or receptors.
  • Aromatic vs. Aliphatic Fluorines : Cyclopropane derivatives with aromatic fluorines (e.g., CAS 220352-38-5) target different biological pathways (e.g., neurotransmitter modulation) compared to aliphatic fluorinated amines, which are often explored as protease inhibitors or metabolic intermediates .

Stereochemical Considerations

  • The (2S,3R) configuration introduces two stereocenters, enabling precise molecular recognition. This contrasts with simpler analogs like (2S)-1,1,1-Trifluorobutan-2-amine, which has only one stereocenter, reducing conformational diversity .

Physicochemical Properties

  • Solubility : Hydrochloride salts (e.g., CAS 101054-96-0) improve solubility but may alter pharmacokinetics. The free base form of the target compound may require formulation adjustments for bioavailability.
  • Stability : Cyclopropane-containing compounds (e.g., CAS 220352-38-5) face stability challenges due to ring strain, whereas linear fluorinated amines are generally more stable under physiological conditions .

Preparation Methods

β-Chloro-Trifluoromethyl Amine Cyclization

A prominent method involves the ring closure of β-chloro-trifluoromethyl amines to access trifluoromethylated aziridines, which can serve as precursors for (2S,3R)-2,3,4-trifluorobutan-1-amine. In this approach, β-chloro-trifluoromethyl imines undergo intramolecular cyclization under basic conditions. For instance, lithium bis(trimethylsilyl)amide (LiHMDS) facilitates the formation of aziridines with yields exceeding 78%. The stereochemical outcome depends on the configuration of the starting imine and the choice of base.

A representative synthesis begins with the preparation of trifluoromethylated imines via condensation of trifluoropyruvate with chiral auxiliaries such as (R)-phenylglycinol methyl ether. Subsequent treatment with allylic bromides and indium metal yields α-allyl-α-trifluoro amino acids, which are then reduced and mesylated to form aziridines. This method achieves diastereoselectivities up to 20:1, though further functionalization is required to convert aziridines into the target amine.

Aza-Corey-Chaykovsky Reaction

The aza-Corey-Chaykovsky reaction has been adapted for trifluoromethylaziridine synthesis. Trifluoromethyl diazomethane reacts with imines in the presence of Lewis acids like BF₃·Et₂O, yielding aziridines with cis stereoselectivity (up to 99:1). For example, the reaction of (R)-pantolactone-containing diazo esters with trifluoromethyl imines produces aziridines in 56–96% yields, which can be hydrolyzed to the corresponding amines.

Catalytic Asymmetric Synthesis

Chiral Organocatalysis

Continuous flow systems employing chiral organocatalysts have shown promise for multi-step syntheses. A silica-supported (S)-pybox-calcium chloride catalyst enables stereoselective Michael additions of malonates to nitroalkenes, achieving 93% enantiomeric excess (ee). While this method was developed for γ-lactams, its principles are transferable to fluorinated amines. The use of polymer-supported palladium/carbon catalysts for nitro-group reductions further ensures racemization-free steps, critical for preserving the (2S,3R) configuration.

Enantioselective Hydrogenation

Asymmetric hydrogenation of fluorinated enamines using chiral ruthenium catalysts represents another viable route. For example, Noyori-type catalysts modified with (S)-Segphos ligands hydrogenate trifluoromethylated enamines with >90% ee. However, substrate accessibility and catalyst cost remain limitations for large-scale applications.

Protective Group Strategies

Fmoc/tBu Protection-Deprotection

The synthesis of 4,4,4-trifluoro-N-Fmoc-O-tert-butyl-threonine (tfT) provides insights into racemization-free coupling conditions applicable to this compound. Key steps include:

  • Cyclic Sulfate Formation : Diol precursors are converted to cyclic sulfates using RuCl₃/NaIO₄ (80% yield).

  • Azide Ring-Opening : Sodium azide opens the sulfate to yield β-azido alcohols, which are reduced to amines.

  • Protection : The hydroxyl group is protected as a tert-butyl ether, while the amine is shielded with Fmoc.

For solid-phase synthesis, coupling reagents such as DIC/HOBt at 0°C prevent racemization during peptide elongation. Copper(II) chloride additives further stabilize the amine against epimerization.

Comparative Analysis of Synthetic Routes

MethodKey Reagents/ConditionsYield (%)Stereoselectivity (ee)Scalability
β-Chloro Amine CyclizationLiHMDS, trifluoromethyl imines78–9220:1 drModerate
Aza-Corey-ChaykovskyBF₃·Et₂O, trifluoromethyl diazomethane56–9699:1 cisHigh
Continuous Flow OrganocatalysisSiO₂-NH₂, PS-(S)-pybox-CaCl₂74–8493–94High
Fmoc/tBu ProtectionDIC/HOBt, CuCl₂50–98Racemization-freeLow

Key Observations :

  • Ring-closing methods offer high stereoselectivity but require post-functionalization to access the primary amine.

  • Continuous flow systems excel in multi-step syntheses with minimal intermediate isolation, though substrate scope remains limited.

  • Protective group strategies ensure configurational stability but introduce additional synthetic steps.

Mechanistic Insights and Side Reactions

Epimerization Risks

Racemization at the C2 and C3 centers is a major concern during coupling reactions. Studies on tfT synthesis demonstrate that CuCl₂ suppresses epimerization by coordinating to the amine, reducing its nucleophilicity. In contrast, strong bases like triethylamine increase racemization rates by deprotonating the α-carbon.

Competing Elimination Pathways

β-Chloro-trifluoromethyl amines are prone to elimination under basic conditions, forming trifluoromethyl alkenes. This side reaction is mitigated by using bulky bases (e.g., LiHMDS) and low temperatures (−78°C) .

Q & A

Q. What enantioselective synthesis methods are recommended for (2S,3R)-2,3,4-trifluorobutan-1-amine to ensure stereochemical fidelity?

  • Methodological Answer : Enantioselective synthesis can be achieved via asymmetric catalytic hydrogenation of fluorinated ketone precursors or chiral resolution using diastereomeric salt formation. For example, highlights the use of hydrochloride salt formation to isolate the (S)-enantiomer of a related trifluorobutane amine. Chiral catalysts, such as ruthenium complexes (e.g., ’s dichlororuthenium carbene catalysts), may enhance stereocontrol. Post-synthesis, confirm enantiomeric excess (ee) via chiral HPLC or polarimetry .

Q. How can NMR spectroscopy and X-ray crystallography confirm the stereochemistry of this compound?

  • Methodological Answer :
  • NMR : Compare experimental 19F^{19}\text{F} and 1H^{1}\text{H} coupling constants (e.g., J2,3J_{2,3}, J3,4J_{3,4}) with DFT-predicted values for the (2S,3R) configuration. Vicinal fluorine-proton coupling in trifluorobutane derivatives often reveals stereochemical relationships .
  • X-ray crystallography : As demonstrated in , resolve absolute configuration by analyzing the crystal lattice’s hydrogen-bonding network and spatial arrangement. Use synchrotron radiation for high-resolution data collection .

Q. What purification strategies are effective for isolating this compound from racemic mixtures?

  • Methodological Answer : Employ chiral stationary phases (CSPs) in preparative HPLC, such as cellulose- or amylose-based columns. Alternatively, diastereomeric salt crystallization with chiral acids (e.g., (R)-mandelic acid, as in ) can isolate the desired enantiomer. Monitor purity via 19F^{19}\text{F} NMR or mass spectrometry .

Advanced Research Questions

Q. How do fluorine substitution patterns in this compound influence its hydrogen-bonding capacity and solubility?

  • Methodological Answer : Fluorine’s electronegativity reduces basicity of the amine group, altering hydrogen-bond donor strength. Conduct solubility studies in polar (e.g., water, DMSO) and nonpolar solvents (e.g., hexane). Compare with non-fluorinated analogs using Hansen solubility parameters. ’s hydrogen-bond analysis in crystal structures provides a model for predicting solvent interactions .

Q. What experimental and computational approaches resolve contradictions between observed NMR shifts and DFT predictions for this compound?

  • Methodological Answer :
  • Experimental : Acquire NMR data at varying temperatures and solvents to assess conformational flexibility (e.g., ’s non-planar C4 conformation).
  • Computational : Use molecular dynamics (MD) simulations to model solvent effects and Boltzmann-weighted conformational ensembles. Adjust DFT functionals (e.g., B3LYP-D3) to account for dispersion forces. Cross-validate with NOESY/ROESY data .

Q. How can this compound serve as a building block in bioactive molecule design?

  • Methodological Answer : Explore its utility as a chiral amine precursor in:
  • Enzyme inhibitors : Synthesize analogs of ’s BR13 (a glycosidase inhibitor) by coupling with fluorinated moieties.
  • Antimicrobial agents : Modify the amine group to mimic ’s triazole-thioether pharmacophores.
    Conduct structure-activity relationship (SAR) studies using enzyme inhibition assays (e.g., α-glucosidase) and microbial growth assays .

Key Considerations

  • Safety : Follow ’s protocols for handling fluorinated amines (e.g., PPE, waste disposal) to mitigate toxicity risks.
  • Data Integrity : Use ’s hydrogen-bonding analysis and ’s structural uniqueness framework to interpret reactivity.

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